An In-depth Technical Guide on 2-Amino-4-methoxybenzamide (CAS Number: 38487-91-1)
An In-depth Technical Guide on 2-Amino-4-methoxybenzamide (CAS Number: 38487-91-1)
For Researchers, Scientists, and Drug Development Professionals
Introduction
2-Amino-4-methoxybenzamide is an aromatic amine and a benzamide derivative that serves as a valuable building block in synthetic organic chemistry. Its structural features, particularly the presence of an amino group ortho to the carboxamide and a methoxy group at the 4-position, make it a versatile precursor for the synthesis of various heterocyclic compounds, most notably quinazolinones. Derivatives of this compound have garnered significant interest in medicinal chemistry due to their potential biological activities, including anticancer and enzyme inhibitory properties. This guide provides a comprehensive overview of the chemical properties, synthesis, and potential applications of 2-Amino-4-methoxybenzamide, with a focus on experimental details and logical workflows relevant to researchers in drug discovery and development.
Chemical and Physical Properties
A summary of the key chemical and physical properties of 2-Amino-4-methoxybenzamide is presented in the table below. This data is essential for its handling, characterization, and use in chemical reactions.
| Property | Value | Reference |
| CAS Number | 38487-91-1 | [1][2] |
| Molecular Formula | C₈H₁₀N₂O₂ | [1] |
| Molecular Weight | 166.18 g/mol | [1] |
| Appearance | Solid | [3] |
| Density | 1.236 g/cm³ | [4] |
| Boiling Point | 315.1°C at 760 mmHg | [4] |
| Flash Point | 169.7°C | [4] |
| Refractive Index | 1.601 | [4] |
| InChI Key | FNXZMHNQECQCNX-UHFFFAOYSA-N | [3] |
| SMILES | COC1=CC(=C(C=C1)C(=O)N)N | [3] |
Spectral Data
Spectroscopic data is crucial for the identification and characterization of 2-Amino-4-methoxybenzamide. While a comprehensive, unified spectral dataset is not available in the public domain, the following table summarizes typical observations for related benzamide structures and provides a basis for experimental verification.
| Spectroscopy | Observed Features |
| ¹H NMR | Signals corresponding to aromatic protons, methoxy group protons, and amine/amide protons. |
| ¹³C NMR | Resonances for aromatic carbons, the carbonyl carbon, and the methoxy carbon. |
| IR Spectroscopy | Characteristic peaks for N-H stretching (amine and amide), C=O stretching (amide), C-O stretching (methoxy), and aromatic C-H and C=C bonds. |
| Mass Spectrometry | A molecular ion peak corresponding to the molecular weight of the compound. |
Synthesis and Experimental Protocols
Synthesis of 2-Amino-4-methoxybenzamide
A common and efficient method for the synthesis of 2-Amino-4-methoxybenzamide involves the reduction of the corresponding nitro compound, 4-methoxy-2-nitrobenzamide.
Experimental Protocol:
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Reaction Setup: A suspension of 4-methoxy-2-nitrobenzamide (6.9 g, 35.1 mmol) in ethanol (200 ml) is prepared in a suitable reaction vessel.
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Catalyst Addition: Raney Nickel (4.0 g) is added to the suspension as the catalyst for hydrogenation.
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Hydrogenation: The reaction mixture is hydrogenated at room temperature under a pressure of 50 psi for two days.
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Work-up:
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The catalyst is removed by filtration and washed with dimethylformamide (DMF).
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The solvent is evaporated under reduced pressure to yield the final product.
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-
Yield: This method typically results in a high yield of 2-Amino-4-methoxybenzamide (5.6 g, 95%).[5]
Synthesis of 2-Amino-4-methoxybenzamide.
Synthesis of Quinazolinone Derivatives
2-Amino-4-methoxybenzamide is a key intermediate in the synthesis of quinazolinone derivatives, which are of interest for their biological activities. A general protocol for the synthesis of 7-methoxy-2-phenylquinazolin-4(3H)-one is described below.
Experimental Protocol:
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Reactants: 2-Amino-4-methoxybenzamide and benzyl alcohol are used as the starting materials.
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Reaction Conditions: The reaction is carried out in the presence of a tert-butoxide base (e.g., tert-BuONa) under an oxygen atmosphere at 120°C.
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Outcome: This metal-free oxidative cyclization yields 7-methoxy-2-phenylquinazolin-4(3H)-one.
Synthesis of a quinazolinone derivative.
Biological Activity and Potential Applications
While 2-Amino-4-methoxybenzamide itself is primarily a synthetic intermediate, its derivatives have shown promising biological activities.
Anticancer Activity and Hedgehog Signaling Pathway Inhibition
Derivatives of 2-methoxybenzamide have been investigated as inhibitors of the Hedgehog (Hh) signaling pathway.[6] This pathway is crucial during embryonic development and its aberrant activation in adults is implicated in several cancers.[7][8] The Smoothened (SMO) receptor is a key component of this pathway and a major target for inhibitors.[9] Although direct inhibition by 2-Amino-4-methoxybenzamide has not been reported, its derivatives have shown potent inhibition of the Hh pathway, suggesting its scaffold is a valuable starting point for the design of new anticancer agents.
Hedgehog signaling pathway and inhibition by benzamide derivatives.
Antioxidant Activity
Aromatic amines and phenolic compounds are often investigated for their antioxidant properties. The potential antioxidant activity of 2-Amino-4-methoxybenzamide can be evaluated using standard in vitro assays such as the DPPH radical scavenging assay.
Experimental Protocol: DPPH Radical Scavenging Assay
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Principle: This assay is based on the ability of an antioxidant to donate an electron or hydrogen atom to the stable 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical, causing a color change from purple to yellow, which is measured spectrophotometrically.[10][11]
-
Reagent Preparation:
-
A stock solution of DPPH (e.g., 0.1 mM) is prepared in methanol or ethanol.
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Test compound solutions of 2-Amino-4-methoxybenzamide are prepared at various concentrations.
-
A positive control (e.g., ascorbic acid or Trolox) is also prepared.
-
-
Assay Procedure (96-well plate format):
-
Add a defined volume of the test compound or standard to the wells.
-
Add the DPPH working solution to each well and mix.
-
Incubate the plate in the dark at room temperature for a specified time (e.g., 30 minutes).
-
Measure the absorbance at approximately 517 nm using a microplate reader.
-
-
Data Analysis: The percentage of DPPH radical scavenging activity is calculated using the formula: % Scavenging Activity = [(A_control - A_sample) / A_control] x 100 Where A_control is the absorbance of the DPPH solution without the sample, and A_sample is the absorbance with the sample. The IC₅₀ value (the concentration required to scavenge 50% of DPPH radicals) is then determined.
Cytotoxicity Assessment
To evaluate the potential of 2-Amino-4-methoxybenzamide or its derivatives as anticancer agents, it is essential to assess their cytotoxicity against cancer cell lines. The MTT assay is a widely used colorimetric method for this purpose.
Experimental Protocol: MTT Assay
-
Principle: This assay measures the metabolic activity of cells. Viable cells with active mitochondrial dehydrogenases can reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan product. The amount of formazan is proportional to the number of living cells.[5][12]
-
Procedure (96-well plate format):
-
Cell Seeding: Seed cancer cells in a 96-well plate at an appropriate density and allow them to attach overnight.
-
Compound Treatment: Treat the cells with various concentrations of 2-Amino-4-methoxybenzamide or its derivatives for a specified period (e.g., 24, 48, or 72 hours). Include untreated cells as a control.
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MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow formazan crystal formation.
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Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the solubilized formazan at a wavelength of around 570 nm.
-
-
Data Analysis: Cell viability is expressed as a percentage of the control. The IC₅₀ value (the concentration that inhibits 50% of cell growth) is calculated from the dose-response curve.
Logical Workflow for Drug Discovery
The exploration of 2-Amino-4-methoxybenzamide and its derivatives in a drug discovery context follows a logical workflow, from initial screening to lead optimization.
General workflow for small molecule drug discovery.
Conclusion
2-Amino-4-methoxybenzamide is a fundamentally important building block in organic synthesis, providing access to a range of heterocyclic compounds with potential therapeutic applications. While the direct biological activity of this compound is not extensively documented, its derivatives, particularly quinazolinones, have shown significant promise as inhibitors of key signaling pathways in cancer, such as the Hedgehog pathway. This technical guide provides researchers and drug development professionals with a consolidated resource of its chemical properties, synthetic methodologies, and protocols for biological evaluation, thereby facilitating its use in the design and discovery of novel therapeutic agents. Further research into the direct biological effects of 2-Amino-4-methoxybenzamide and the expansion of its derivative library will continue to be a valuable endeavor in medicinal chemistry.
Safety Information
2-Amino-4-methoxybenzamide is classified with the GHS07 pictogram and has the following hazard statements: H302 (Harmful if swallowed) and H317 (May cause an allergic skin reaction).[3] Appropriate personal protective equipment should be worn when handling this compound, and it should be used in a well-ventilated area. For research use only. Not for human or veterinary use.[1]
References
- 1. scbt.com [scbt.com]
- 2. hzocean.lookchem.com [hzocean.lookchem.com]
- 3. 2-Amino-4-methoxybenzamide | Sigma-Aldrich [sigmaaldrich.com]
- 4. molbase.com [molbase.com]
- 5. atcc.org [atcc.org]
- 6. Synthesis of 2-methoxybenzamide derivatives and evaluation of their hedgehog signaling pathway inhibition - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 7. Hedgehog Pathway Inhibitors as Targeted Cancer Therapy and Strategies to Overcome Drug Resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Inhibitors of the Hedgehog Signaling Pathway | Hadden Research Lab [hadden.lab.uconn.edu]
- 9. New small-molecule inhibitors of the Hedgehog signaling pathway [otavachemicals.com]
- 10. mdpi.com [mdpi.com]
- 11. Genesis and development of DPPH method of antioxidant assay - PMC [pmc.ncbi.nlm.nih.gov]
- 12. MTT assay protocol | Abcam [abcam.com]
